The Dual-Binding Mechanism of PIK-108: A Technical Review of its Action on the PI3K Signaling Pathway
The Dual-Binding Mechanism of PIK-108: A Technical Review of its Action on the PI3K Signaling Pathway
For Immediate Release
This technical guide provides an in-depth review of the mechanism of action for PIK-108, a pan-phosphoinositide 3-kinase (PI3K) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathway effects, and key experimental data related to PIK-108.
Core Mechanism of Action: A Dual-Binding ATP-Competitive Inhibitor
PIK-108 is a morpholino chromone compound that functions as an ATP-competitive inhibitor of Class I PI3K isoforms.[1] Its mechanism is distinguished by a unique dual-binding capability within the p110α catalytic subunit. Crystallography and molecular dynamics simulations have revealed that PIK-108 occupies not only the highly conserved ATP-binding pocket (the orthosteric site) but also a novel, non-ATP allosteric pocket.[1][2][3]
This second binding site is located in the C-lobe of the kinase domain, in proximity to the common cancer mutation hotspot, H1047R.[1][4] Despite the occupation of this allosteric site, functional in vitro kinase assays have confirmed that the primary mechanism of inhibition is ATP-competitive. This was demonstrated by a significant increase in the PIK-108 IC50 value when the concentration of ATP in the assay was elevated, a characteristic feature of competitive inhibitors.[1] The stability of PIK-108 in both binding pockets has been demonstrated through extensive molecular dynamics simulations.[1]
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Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[5][6] Class I PI3Ks are heterodimeric enzymes that, upon activation by growth factors or other stimuli, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including components of the mTOR complex, leading to the execution of diverse cellular programs.
By inhibiting the catalytic activity of PI3K isoforms, PIK-108 prevents the production of PIP3. This action blocks the downstream activation of AKT and mTOR, effectively shutting down the entire signaling axis and thereby inhibiting the pro-survival and pro-proliferative signals that are often dysregulated in cancer.[5]
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Quantitative Data: In Vitro Inhibitory Activity
PIK-108 has been characterized as a pan-inhibitor of Class I PI3K isoforms, with reports suggesting greater selectivity for the p110β and p110δ isoforms.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) for PIK-108 against the p110α isoform. A comprehensive isoform selectivity profile with IC50 values for all four Class I isoforms was not available in the reviewed literature.
| Target Isoform | IC50 (nM) | Assay Method |
| PI3Kα (p110α) | 1400 | Membrane Capture Assay[8] |
| PI3Kβ (p110β) | Not Reported | - |
| PI3Kγ (p110γ) | Not Reported | - |
| PI3Kδ (p110δ) | Not Reported | - |
Experimental Protocols
The characterization of PIK-108 and similar PI3K inhibitors involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm pathway modulation and functional outcomes.
In Vitro Kinase Inhibition Assay (Competitive ELISA Format)
This protocol was employed to determine the ATP-competitive nature of PIK-108.[1]
-
Principle: This assay measures the production of PIP3 by PI3Kα. Newly synthesized PIP3 competes with a biotinylated-PIP3 reporter for binding to a GST-GRP1-PH domain coated onto a 96-well plate. The amount of bound biotinylated-PIP3 is quantified using streptavidin-HRP, where a lower signal indicates higher enzyme activity.
-
Protocol Steps:
-
Plate Coating: Coat a 96-well glutathione plate with recombinant GST-GRP1-PH domain.
-
Inhibitor Pre-incubation: Add PI3Kα enzyme, assay buffer, and serial dilutions of PIK-108 to the wells. For competition experiments, two sets of assays are run: one with a standard ATP concentration (e.g., 100 µM) and one with a high ATP concentration (e.g., 2 mM). Incubate for 10 minutes at 25°C.
-
Kinase Reaction Initiation: Add the lipid substrate PIP2 to all wells to start the reaction.
-
Competition and Detection: After the kinase reaction, add the biotinylated-PIP3 reporter. The plate is incubated to allow for competitive binding to the GRP1-PH domain.
-
Signal Generation: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate IC50 values from the dose-response curves. A rightward shift in the IC50 curve at high ATP concentration indicates ATP-competitive inhibition.
-
Cellular Western Blot for Pathway Inhibition
This protocol is a standard method to verify that an inhibitor blocks the intended signaling pathway within a cellular context.
-
Principle: Western blotting uses antibodies to detect the phosphorylation status of key downstream proteins, such as AKT, as a readout of PI3K pathway activity. A decrease in the phosphorylated form of AKT (p-AKT) relative to total AKT indicates pathway inhibition.
-
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells with a known PI3K pathway activation (e.g., PIK3CA mutation) and grow to 70-80% confluency. Treat cells with serial dilutions of PIK-108 or vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody against total AKT.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK-108 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
